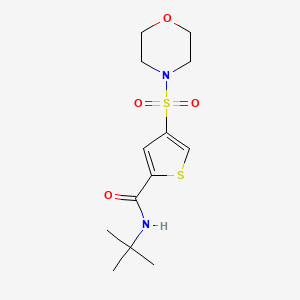

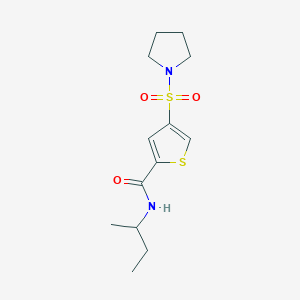

N-(tert-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(tert-butyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide involves versatile intermediates like N-tert-butanesulfinyl imines, which are pivotal for the asymmetric synthesis of amines. These imines can be prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, acting as a powerful chiral directing group throughout the process (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Molecular structure analysis of related compounds like tert-butylsulfonamide shows its efficiency as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. The structure facilitates the easy cleavage of the sulfonyl-nitrogen bond under mild acidic conditions, which is crucial for liberating the amino group (Gontcharov, Liu, & Sharpless, 1999).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcase a class of N-(Boc) nitrone equivalents. These compounds undergo reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of related sulfonyl and thiophene compounds are characterized by their noncrystalline nature and solubility in polar solvents. They are known for their thermal stability, with high glass transition temperatures and significant weight loss temperatures, indicating their potential for applications requiring materials with high thermal resistance (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties of these compounds, especially their reactivity and stability, are essential for their application in synthesis and materials science. For example, the catalytic asymmetric oxidation of tert-butyl disulfide to tert-butanesulfinamides and subsequent reactions underline the chemical versatility and applicability of these sulfur-containing compounds (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Propiedades

IUPAC Name |

N-tert-butyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c1-13(2,3)14-12(16)11-8-10(9-20-11)21(17,18)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNTVGHDGXRBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

cyanamide](/img/structure/B5602566.png)

![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)

![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)